molecular formula C21H20N2O4 B14960990 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl (2E)-3-(4-nitrophenyl)prop-2-enoate

2,2,4-trimethyl-1,2-dihydroquinolin-6-yl (2E)-3-(4-nitrophenyl)prop-2-enoate

Cat. No.: B14960990
M. Wt: 364.4 g/mol
InChI Key: NMJHHBNZLJFWCS-IZZDOVSWSA-N
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Description

2,2,4-trimethyl-1,2-dihydroquinolin-6-yl (2E)-3-(4-nitrophenyl)prop-2-enoate is a synthetic organic compound It is characterized by its complex structure, which includes a quinoline derivative and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl (2E)-3-(4-nitrophenyl)prop-2-enoate typically involves multiple steps:

    Formation of the Quinoline Derivative: This step involves the cyclization of an appropriate precursor to form the quinoline ring system.

    Introduction of the Trimethyl Groups: Methylation reactions are used to introduce the trimethyl groups at the 2, 2, and 4 positions.

    Formation of the Prop-2-enoate Moiety: This involves the esterification of an appropriate acid with an alcohol.

    Coupling with the Nitrophenyl Group: The final step involves coupling the quinoline derivative with the nitrophenyl group under suitable conditions, such as using a coupling reagent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: Various substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

    Oxidation: Oxidized quinoline derivatives.

    Reduction: Amino derivatives of the compound.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science: Potential use in the synthesis of novel materials with unique properties.

Biology

    Pharmacology: Investigation of its potential as a drug candidate due to its complex structure.

    Biochemistry: Study of its interactions with biological molecules.

Medicine

    Drug Development:

Industry

    Chemical Industry: Use as an intermediate in the synthesis of other complex molecules.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl (2E)-3-(4-nitrophenyl)prop-2-enoate would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds with similar quinoline structures.

    Nitrophenyl Esters: Compounds with similar nitrophenyl ester moieties.

Uniqueness

2,2,4-trimethyl-1,2-dihydroquinolin-6-yl (2E)-3-(4-nitrophenyl)prop-2-enoate is unique due to its specific combination of functional groups, which may confer unique chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C21H20N2O4

Molecular Weight

364.4 g/mol

IUPAC Name

(2,2,4-trimethyl-1H-quinolin-6-yl) (E)-3-(4-nitrophenyl)prop-2-enoate

InChI

InChI=1S/C21H20N2O4/c1-14-13-21(2,3)22-19-10-9-17(12-18(14)19)27-20(24)11-6-15-4-7-16(8-5-15)23(25)26/h4-13,22H,1-3H3/b11-6+

InChI Key

NMJHHBNZLJFWCS-IZZDOVSWSA-N

Isomeric SMILES

CC1=CC(NC2=C1C=C(C=C2)OC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-])(C)C

Canonical SMILES

CC1=CC(NC2=C1C=C(C=C2)OC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-])(C)C

Origin of Product

United States

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